molecular formula C14H23NO3 B2819376 Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1793108-63-0

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate

Cat. No. B2819376
Key on ui cas rn: 1793108-63-0
M. Wt: 253.342
InChI Key: LVAJIFUDNIHRCD-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate (252 mg, 1.0 mmol) in DCM (5 mL) was added Dess-Martin periodinane (0.84 g, 1.99 mmol). The reaction mixture was stirred at rt overnight and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/5) to give the title compound as yellow oil (197 mg, 79%).
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]2)[CH2:3]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[O:1]=[C:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7]2)[CH2:3]1

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
OC1CC2(CC1)CN(CCC2)C(=O)OC(C)(C)C
Name
Quantity
0.84 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CC2(CC1)CN(CCC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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